(E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

Synthetic Methodology Nucleophilic Addition Heterocycle Synthesis

This (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one is the β-enaminoketone of choice for introducing a trifluoromethyl group into heterocycles. Unlike non-fluorinated analogs or other β-functionalized trifluoromethyl ketones, its unique N–C=C–C=O conjugated system provides the stability and chemoselectivity required for clean reactions—critical for preparing trifluoromethylated pyridinones, trans-α,β-unsaturated ketones, and β-trifluoroacetylpyrroles. Available as a high-purity solid, it delivers reproducible results from discovery-scale to multi-gram process development.

Molecular Formula C6H8F3NO2
Molecular Weight 183.13 g/mol
CAS No. 128648-60-2
Cat. No. B3033964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one
CAS128648-60-2
Molecular FormulaC6H8F3NO2
Molecular Weight183.13 g/mol
Structural Identifiers
SMILESCCOC(=CC(=O)C(F)(F)F)N
InChIInChI=1S/C6H8F3NO2/c1-2-12-5(10)3-4(11)6(7,8)9/h3H,2,10H2,1H3/b5-3+
InChIKeyUELADEJAOQURQK-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one: A Versatile β-Enaminoketone Building Block for Fluorinated Heterocycle Synthesis


(E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (CAS 128648-60-2) is a β-enaminoketone featuring a trifluoromethyl group adjacent to the carbonyl. This class of compounds serves as a foundational entry point to organofluorine chemistry due to a conjugated system (N–C=C–C=O) that offers both nucleophilic and electrophilic reaction sites [1]. The compound is a solid at room temperature, with a melting point reported in the 71-73 °C range, and is commercially available in high purity (95%+) .

Why (E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one Cannot Be Replaced by a Generic β-Enaminoketone


Replacing (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one with a non-fluorinated analog or a different β-functionalized trifluoromethyl ketone can lead to synthetic failure or divergent reaction outcomes. Its utility stems from the specific combination of the trifluoromethyl group and the 4-amino-4-ethoxy substitution pattern. This structure imparts a unique balance of stability and reactivity: it is more stable than its 4-alkoxy (non-amino) counterpart under nucleophilic conditions, yet it exhibits distinct electrophilic and nucleophilic behavior compared to other β-functionalized, α,β-unsaturated trifluoromethyl ketones [1]. This specific reactivity profile is critical for its role in constructing complex heterocycles and fluorinated pharmaceuticals where alternative building blocks either decompose or fail to react [2].

Quantitative Evidence for Selecting (E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one Over Alternatives


Stability Under Nucleophilic Attack: Enaminoketone vs. Alkoxyvinyl Ketone

The trifluoromethylated enaminoketone (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one demonstrates superior stability compared to its 4-alkoxy analog under nucleophilic reaction conditions. In the synthesis of fluorinated pyridinones, reaction of the enaminoketone with activated acetamides yielded the desired heterocyclic products, while the corresponding 4-ethoxy compound (lacking the amino group) was found to decompose under the same conditions [1].

Synthetic Methodology Nucleophilic Addition Heterocycle Synthesis

Divergent Reactivity with Grignard Reagents: Enaminoketone vs. Alkoxyvinyl Ketone

The reaction pathway with Grignard reagents is fundamentally different between (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and its 4-alkoxy analog. The enaminoketone reacts with Grignard reagents to yield a single trans α,β-unsaturated ketone product via a 1,4-addition/elimination sequence. In contrast, the 4-ethyloxy compound reacts to give a mixture of products under similar conditions [1]. This highlights the unique chemoselectivity imparted by the amino group.

Organometallic Chemistry Grignard Reaction α,β-Unsaturated Ketones

Reactivity Towards Electrophiles: A Distinct Profile Compared to Other β-Functionalized Trifluoromethyl Ketones

(E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one exhibits a unique reactivity pattern with electrophiles, distinct from other β-functionalized, α,β-unsaturated trifluoromethyl ketones. It reacts with electrophiles to yield N-alkylated and N-acetylated products, as well as products from electrophilic addition at the α-carbon. Furthermore, its reaction with trifluoroacetic anhydride provides access to novel β-trifluoroacetylated, β'-trifluoromethylated pyrroles, a transformation not achievable using other β-functionalized analogs [1]. This demonstrates a unique synthetic capability that cannot be replicated by closely related compounds.

Electrophilic Addition Fluorine Chemistry Pyrrole Synthesis

Solid-State Properties: Melting Point and Storage Stability

Procurement and storage considerations can be decisive for a laboratory's workflow. (E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one is a solid at room temperature with a melting point of 71-73 °C, as reported by commercial suppliers . In contrast, its close analog, the 4-ethoxy derivative (CAS 17129-06-5, lacking the amino group), is a liquid with a boiling point of 51-53 °C (12 mmHg) and a density of 1.18 g/cm³ . The solid-state form simplifies handling, weighing, and long-term storage compared to a volatile liquid, which may require special containment to prevent evaporation and maintain purity.

Physical Properties Chemical Storage Compound Handling

Optimal Research and Industrial Applications for (E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one


Synthesis of Trifluoromethylated Heterocycles Requiring High Chemoselectivity

Due to its unique chemoselectivity, (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one is ideally suited for synthesizing complex fluorinated heterocycles where alternative building blocks produce complex mixtures or decompose [1]. This includes the preparation of trifluoromethylated pyridinones and specific trans α,β-unsaturated ketones via Grignard addition . The clean reactions facilitated by this building block are invaluable in both medicinal chemistry lead optimization and the development of fluorinated agrochemicals, where high-purity intermediates are crucial.

Access to Novel Pyrrole Scaffolds for Drug Discovery

The compound's distinct electrophilic reactivity enables the synthesis of β-trifluoroacetylated, β'-trifluoromethylated pyrroles, a heterocyclic scaffold of significant interest in pharmaceutical research that is not directly accessible from other β-functionalized trifluoromethyl ketones [1]. This makes it a strategic choice for medicinal chemistry programs exploring new chemical space for drug targets, particularly where the electron-withdrawing and metabolic stability properties of the trifluoromethyl group are desired.

General Fluorinated Building Block in Organofluorine Chemistry

As a versatile entry point into organofluorine chemistry, this β-enaminoketone is a reliable starting material for any project requiring the introduction of a trifluoromethyl group into a heterocyclic framework [1]. Its commercial availability in high purity and solid physical state ensures consistent results across different research groups and scales, from milligram-scale discovery chemistry to multi-gram process development batches .

Development of New Synthetic Methodologies for Fluorinated Compounds

The unique reactivity of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one makes it an excellent probe for developing new synthetic transformations. Its behavior with nucleophiles and electrophiles is distinct from related compounds [1]. Consequently, it is a valuable reagent for academic and industrial methodology laboratories aiming to expand the toolkit of fluorine chemistry, leading to novel reactions and more efficient synthetic pathways.

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